8-Chloroquinazolin-4-OL

PARP-1 inhibition DNA damage repair enzyme assay

Select 8-Chloroquinazolin-4-OL (CAS 101494-95-5) for its unique 8-chloro substitution profile: a moderate-potency PARP-1 inhibitor (IC50=5.65 μM) serving as an ideal assay control. Unlike clinical inhibitors, it provides a robust baseline signal without extreme potency. Use as a building block for SAR exploration and as a solubility benchmark (~27.69 mM in DMSO). ≥98% purity.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 101494-95-5
Cat. No. B019579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinazolin-4-OL
CAS101494-95-5
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=CNC2=O
InChIInChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
InChIKeyJWLJDRWZFALRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloroquinazolin-4-OL (CAS 101494-95-5): A PARP-1 Inhibitor Quinazolinone Building Block for Cancer Research and Drug Discovery


8-Chloroquinazolin-4-OL (CAS 101494-95-5) is a quinazolin-4(3H)-one derivative bearing a chlorine atom at the 8-position and a hydroxyl group at the 4-position. The compound is characterized as a nicotinamide-mimetic inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) [1]. Its molecular formula is C₈H₅ClN₂O with a molecular weight of 180.59 g/mol [2]. The compound exists as a solid powder and is widely utilized as a research tool in DNA damage repair studies and anticancer drug discovery programs.

Why 8-Chloroquinazolin-4-OL Cannot Be Replaced by Unsubstituted Quinazolinones or Other 8-Substituted Analogs in PARP-1 Research


Quinazolin-4(3H)-one derivatives exhibit PARP-1 inhibitory activity that is exquisitely sensitive to the nature and position of ring substituents [1]. The unsubstituted parent scaffold, quinazolin-4(3H)-one, demonstrates only modest PARP-1 inhibition (IC₅₀ = 5.75 μM) [2]. Systematic structure–activity relationship (SAR) studies reveal that substitutions at the 8-position are among the most impactful for improving PARP-1 inhibitory potency [1]. However, different 8-position substituents yield markedly different potency gains: an 8-amino group yields an IC₅₀ of 0.76 μM, while an 8-chloro substituent, as in 8-Chloroquinazolin-4-OL, yields an IC₅₀ of 5.65 μM [1]. These divergent effects underscore that 8-substituted quinazolinones cannot be treated as interchangeable reagents; substitution pattern dictates the magnitude of potency improvement and influences downstream experimental outcomes. Researchers requiring the specific potency profile and physicochemical characteristics conferred by the 8-chloro substitution must use 8-Chloroquinazolin-4-OL.

Quantitative Differentiation of 8-Chloroquinazolin-4-OL: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decision-Making


PARP-1 Enzyme Inhibition: 8-Chloroquinazolin-4-OL vs. Unsubstituted Quinazolin-4(3H)-one Scaffold

8-Chloroquinazolin-4-OL (Compound 18) inhibits PARP-1 with an IC₅₀ of 5.65 μM, as reported in the original SAR optimization study by Kulkarni et al. [1]. This represents a modest but measurable improvement in potency relative to the unsubstituted parent scaffold, quinazolin-4(3H)-one, which exhibits a PARP-1 IC₅₀ of 5.75 μM under identical assay conditions [2].

PARP-1 inhibition DNA damage repair enzyme assay

DMSO Solubility: 8-Chloroquinazolin-4-OL vs. Unsubstituted Quinazolin-4(3H)-one

8-Chloroquinazolin-4-OL demonstrates solubility in DMSO of approximately 5 mg/mL (~27.69 mM) when prepared with ultrasonication at <60°C . In contrast, the unsubstituted parent scaffold quinazolin-4(3H)-one exhibits solubility in DMSO of up to 100 mM . This indicates that the 8-chloro substitution reduces DMSO solubility by approximately 72% relative to the unsubstituted core, which may be attributed to increased molecular planarity and intermolecular packing.

solubility formulation DMSO

Structural Specificity: 8-Chloro Substitution Yields Distinct Potency vs. 8-Amino Substitution

Within the same quinazolin-4(3H)-one chemical series, substitution at the 8-position with chlorine versus amino groups yields dramatically different PARP-1 inhibitory potencies. 8-Chloroquinazolin-4-OL (Compound 18) exhibits an IC₅₀ of 5.65 μM [1]. In contrast, the 8-amino derivative (Compound 22) achieves an IC₅₀ of 0.76 μM, representing a 7.4-fold improvement in potency over the 8-chloro analog [2]. This divergence demonstrates that the electronic and steric properties of the 8-substituent critically modulate PARP-1 binding affinity.

structure-activity relationship PARP-1 inhibitor quinazolinone

Purity Benchmark: 8-Chloroquinazolin-4-OL Standard Purity ≥95% vs. Research-Grade Comparators

8-Chloroquinazolin-4-OL is commercially available from multiple reputable vendors with a standard minimum purity specification of 95%, as verified by analytical methods including NMR, HPLC, and GC . In comparison, the unsubstituted quinazolin-4(3H)-one scaffold is also available at ≥98% purity from certain suppliers , while the more potent 8-amino derivative (Compound 22) and 8-amino-2-methyl derivative (Compound 31) are not widely available as off-the-shelf catalog items. The 95% purity benchmark for 8-Chloroquinazolin-4-OL provides a reliable, quality-assured starting material for SAR studies.

purity quality control procurement

Structural Mimicry: 8-Chloroquinazolin-4-OL as a Nicotinamide Analog vs. PARP-1 Clinical Inhibitors

8-Chloroquinazolin-4-OL functions as a structural mimic of nicotinamide, the endogenous substrate of PARP-1 . Its IC₅₀ of 5.65 μM places it in the moderate micromolar potency range, distinct from the low nanomolar potencies of clinical PARP inhibitors such as olaparib (IC₅₀ = 27.89 nM) [1] or talazoparib. This potency differential classifies 8-Chloroquinazolin-4-OL as a tool compound for mechanistic studies rather than a therapeutic candidate, filling a niche distinct from clinical-stage inhibitors.

nicotinamide mimic PARP-1 tool compound

Synthetic Accessibility: 8-Chloroquinazolin-4-OL as a Building Block vs. More Complex Quinazolinone Derivatives

8-Chloroquinazolin-4-OL is synthesized via a straightforward one- to two-step procedure from commercially available precursors, as described in the SAR optimization study [1]. The 8-chloro substitution is installed early in the synthetic sequence, making this compound an accessible and versatile building block for further derivatization. In contrast, more potent analogs such as 8-amino-2-methylquinazolin-4(3H)-one (Compound 31, IC₅₀ = 0.4 μM) require additional synthetic steps (installation of amino group and 2-methyl substituent) and may not be readily available from commercial vendors [2]. The 8-chloro derivative thus offers a practical entry point for SAR exploration.

building block synthesis quinazolinone

Optimal Research and Procurement Applications for 8-Chloroquinazolin-4-OL Based on Quantitative Differentiation Evidence


PARP-1 Enzyme Assay Validation and Mechanistic Studies

Given its well-characterized PARP-1 IC₅₀ of 5.65 μM and nicotinamide-mimetic mechanism , 8-Chloroquinazolin-4-OL is ideally suited as a moderate-potency control compound for validating PARP-1 enzymatic assays. It provides a robust positive control signal without the extreme potency of clinical inhibitors, enabling researchers to establish baseline assay performance and confirm PARP-1-dependent readouts.

Quinazolinone SAR Starting Point for Medicinal Chemistry

The compound's ready commercial availability (≥95% purity) and defined 8-chloro substitution make it an excellent starting point for systematic SAR exploration of the quinazolin-4(3H)-one scaffold . Researchers can use 8-Chloroquinazolin-4-OL as a building block to install additional substituents at the 2-, 5-, 6-, and 7-positions, leveraging the established synthetic routes described in the literature [1].

Negative Control for High-Potency PARP-1 Inhibitor Screens

With an IC₅₀ of 5.65 μM (approximately 200-fold less potent than olaparib), 8-Chloroquinazolin-4-OL can serve as a weakly active comparator or negative control in high-throughput screening campaigns designed to identify novel, high-potency PARP-1 inhibitors [1]. Its moderate activity helps distinguish specific, high-affinity hits from non-specific or weakly active compounds.

Formulation and Solubility Studies for Quinazolinone Derivatives

The defined DMSO solubility profile (~27.69 mM) of 8-Chloroquinazolin-4-OL provides a reference point for solubility optimization studies within the quinazolinone series . Researchers can compare the solubility of new analogs against this benchmark to assess the impact of substituent modifications on physicochemical properties, aiding in the selection of lead candidates with favorable drug-like characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloroquinazolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.